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Compound of Interest

Compound Name: 6-Bromochroman-4-one

Cat. No.: B184902

Introduction

6-Bromochroman-4-one is a heterocyclic compound of significant interest in medicinal
chemistry and drug development. As a derivative of the chromanone scaffold, it serves as a
versatile synthetic intermediate for the synthesis of more complex bioactive molecules. The
precise characterization of its chemical structure is paramount for ensuring the integrity of
downstream applications. This in-depth technical guide provides a comprehensive overview of
the spectroscopic data of 6-Bromochroman-4-one, including Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for
researchers, scientists, and drug development professionals, offering not only the spectral data
but also the underlying principles and experimental protocols for its acquisition and
interpretation.

While a complete, experimentally-verified set of all spectroscopic data for 6-Bromochroman-4-
one from a single source is not readily available in the public domain, this guide synthesizes
data from closely related analogs, established spectroscopic principles, and predictive models
to provide a robust and scientifically-grounded characterization.

Molecular Structure and Spectroscopic Overview

The structure of 6-Bromochroman-4-one, with the IUPAC name 6-bromo-2,3-
dihydrochromen-4-one, consists of a chroman-4-one core with a bromine atom substituted at
the 6-position of the aromatic ring.[1] The molecular formula is CoH7BrO2 and the molecular
weight is approximately 227.05 g/mol .[1]
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The spectroscopic analysis of this molecule provides a detailed map of its atomic and
electronic environment. NMR spectroscopy elucidates the carbon-hydrogen framework, IR
spectroscopy identifies the functional groups present, and mass spectrometry confirms the
molecular weight and provides insights into its fragmentation patterns.

Caption: Molecular structure of 6-Bromochroman-4-one with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic
molecules in solution. The following sections detail the predicted *H and 3C NMR spectra of 6-
Bromochroman-4-one, based on data from analogous compounds and established
substituent effects.

'H NMR Spectroscopy

The *H NMR spectrum of 6-Bromochroman-4-one is expected to show signals corresponding
to the seven protons in the molecule. The chemical shifts are influenced by the electron-
withdrawing effects of the carbonyl group, the ether oxygen, and the bromine atom.

Predicted *H NMR Data (400 MHz, CDCIs)

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~7.8-7.9 d 1H H-5
~7.6-7.7 dd 1H H-7
~6.9-7.0 d 1H H-8
~4.5-4.6 t 2H H-2
~2.8-2.9 t 2H H-3

Interpretation and Rationale:

o Aromatic Protons (H-5, H-7, H-8): The protons on the aromatic ring are expected to appear
in the downfield region (& 6.5-8.0 ppm). The H-5 proton is ortho to the carbonyl group and is

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b184902?utm_src=pdf-body
https://www.benchchem.com/product/b184902?utm_src=pdf-body
https://www.benchchem.com/product/b184902?utm_src=pdf-body
https://www.benchchem.com/product/b184902?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

therefore expected to be the most deshielded. The H-7 proton will be a doublet of doublets
due to coupling with both H-5 and H-8. The H-8 proton will be a doublet, coupled to H-7. The
bromine at the 6-position will influence the chemical shifts of the adjacent protons, generally
causing a downfield shift. For comparison, in the isomeric 3-Bromochroman-4-one, the
aromatic protons H-6 and H-8 appear as a multiplet at 6.98—7.06 ppm, and H-7 as a multiplet
at 7.48-7.52 ppm.[2]

o Methylene Protons (H-2 and H-3): The two methylene groups of the dihydropyranone ring
will appear as triplets, assuming coupling only to their geminal neighbors. The H-2 protons,
being adjacent to the ether oxygen, will be more deshielded than the H-3 protons, which are
adjacent to the carbonyl group. In 3-Bromochroman-4-one, the H-2 protons appear as a
multiplet at 4.53—-4.65 ppm.[2] A similar chemical shift is expected for the H-2 protons in the
6-bromo isomer. The H-3 protons are expected to be around 2.8-2.9 ppm, consistent with
protons alpha to a ketone.

3C NMR Spectroscopy

The proton-decoupled *3C NMR spectrum of 6-Bromochroman-4-one will display nine distinct
signals corresponding to the nine carbon atoms in the molecule.

Predicted 3C NMR Data (100 MHz, CDCls)

Chemical Shift (6, ppm) Assignment
~190 - 192 C-4 (C=0)
~160 - 162 C-8a

~138 - 140 C-7

~129 - 131 C-5

~122 - 124 C-4a
~119-121 C-8

~116 - 118 C-6

~67 - 69 C-2

~37 -39 C-3
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Interpretation and Rationale:

e Carbonyl Carbon (C-4): The ketone carbonyl carbon is the most deshielded and is expected
to appear at a chemical shift greater than 190 ppm.[3] In 3-Bromochroman-4-one, this signal
is at 185.21 ppm.[2]

e Aromatic Carbons: The six aromatic carbons will have chemical shifts in the range of 110-
165 ppm. The carbon bearing the bromine atom (C-6) will have its chemical shift influenced
by the heavy atom effect. The other aromatic carbon signals are assigned based on
established substituent effects in substituted benzene rings.

 Aliphatic Carbons (C-2 and C-3): The C-2 carbon, bonded to the ether oxygen, will be
significantly deshielded compared to a typical methylene carbon and is expected around 67-
69 ppm. The C-3 carbon, alpha to the carbonyl group, will appear around 37-39 ppm. For
comparison, in 3-Bromochroman-4-one, the C-2 and C-3 carbons are at 71.26 ppm and
45.43 ppm, respectively.[2]

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR data for 6-Bromochroman-4-one.

Data Processing

Phase and baseline Calibrate chemical shifts
correct the spectra (e.9., to residual solvent peak)

Click to download full resolution via product page

Caption: A generalized workflow for NMR sample preparation and data acquisition.
Instrumentation Parameters:
e Spectrometer: A 400 MHz or higher field NMR spectrometer.

» Solvent: Deuterated chloroform (CDCIs) is a common choice.
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e 'HNMR:
o Pulse program: Standard single-pulse experiment.
o Spectral width: ~16 ppm.
o Number of scans: 8-16.
o Relaxation delay: 1-2 s.
e 13C NMR:
o Pulse program: Proton-decoupled single-pulse experiment.
o Spectral width: ~220 ppm.
o Number of scans: 1024 or more, depending on sample concentration.
o Relaxation delay: 2-5 s.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a
molecule. The IR spectrum of 6-Bromochroman-4-one is expected to show characteristic
absorption bands for the carbonyl group, the aromatic ring, the C-O ether linkage, and the C-Br
bond.

Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

~1680 - 1700 Strong C=0 (ketone) stretch

~1580 - 1600 Medium C=C (aromatic) stretch

~1450 - 1500 Medium C=C (aromatic) stretch

~1200 - 1300 Strong C-O (ether) stretch

800 - 900 Strong C-H (aromatic) out-of-plane
bend

~500 - 600 Medium C-Br stretch

Interpretation and Rationale:

e Carbonyl (C=0) Stretch: The most prominent peak in the IR spectrum will be the strong
absorption due to the carbonyl group of the ketone. For aromatic ketones, this band typically
appears in the range of 1680-1700 cm~1.[3]

o Aromatic C=C Stretches: The aromatic ring will give rise to several absorptions in the 1450-
1600 cm~1 region.

o Ether C-O Stretch: A strong band corresponding to the C-O stretching of the aryl alkyl ether
is expected in the 1200-1300 cm~1 region.

e Aromatic C-H Bending: The out-of-plane C-H bending vibrations of the substituted benzene
ring will result in strong absorptions in the 800-900 cm~? range, the exact position of which is
indicative of the substitution pattern.

e C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the low-
frequency region of the spectrum, typically between 500 and 600 cm™1.

Experimental Protocol for FTIR Spectroscopy

A common and convenient method for analyzing solid samples like 6-Bromochroman-4-one is
using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
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Data Processing

Ensure ATR | PI; mall amount of T I roun Automati line Identify and label
sure crystal Place a small amount o Collect the sample spectrum pw atic baseline X qe tfyadabe
is clean solid sample onto the crystal 0od sample contact spectrum (clean crystal correction and ATR correction significant peaks

Click to download full resolution via product page
Caption: A typical workflow for acquiring an FTIR spectrum using an ATR accessory.

Instrumentation Parameters:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Accessory: Attenuated Total Reflectance (ATR) with a diamond or germanium crystal.

Spectral Range: 4000 - 400 cm™1,

Resolution: 4 cmm—1.

Number of Scans: 16-32.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the
mass-to-charge ratio (m/z) of ions. For 6-Bromochroman-4-one, MS is crucial for confirming
the molecular weight and for providing structural information through the analysis of
fragmentation patterns.

Predicted Mass Spectrum Data

e Molecular lon (M+): The mass spectrum will show a characteristic isotopic pattern for a
molecule containing one bromine atom. There will be two peaks of approximately equal
intensity for the molecular ion: one for the molecule containing the 7°Br isotope and one for
the molecule with the 81Br isotope.[4][5]

o m/z = 226 (for CoH77°BrO2)
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o m/z = 228 (for CoH781BrO2)

o Key Fragmentation Pathways: Electron impact (EI) ionization would likely induce
fragmentation. Common fragmentation patterns for ketones involve cleavage alpha to the
carbonyl group. A retro-Diels-Alder reaction on the dihydropyranone ring is also a plausible
fragmentation pathway.

Predicted Key Fragment lons:

Possible Fragment

m/z (for 7°Br) m/z (for 8Br)
Structure
198 200 [M - COJ*
[M - C2H4O]* (from retro-Diels-
183 185
Alder)
155 157 [BrCsH4COJ*
120 - [CsHsO]* (loss of Br)
92 - [CeH4O]*

Experimental Protocol for Mass Spectrometry

The following is a general protocol for obtaining a mass spectrum of 6-Bromochroman-4-one
using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron impact (El)
ionization.

Data Analysis

Click to download full resolution via product page

Caption: A generalized workflow for GC-MS analysis.
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Instrumentation Parameters:

lonization Mode: Electron Impact (El), 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

GC Column: A standard non-polar column (e.g., DB-5ms).

Inlet Temperature: ~250 °C.

Transfer Line Temperature: ~280 °C.

MS Scan Range: m/z 40-400.

Conclusion

The spectroscopic characterization of 6-Bromochroman-4-one is essential for its use in
scientific research and drug development. This guide has provided a detailed overview of its
expected NMR, IR, and MS spectra, grounded in established chemical principles and data from
closely related compounds. The provided protocols offer a starting point for the experimental
acquisition of this data. By combining these spectroscopic techniques, researchers can
confidently verify the structure and purity of 6-Bromochroman-4-one, ensuring the reliability
and reproducibility of their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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